molecular formula C11H12O3S B1325792 4-[2-(Methylthio)phenyl]-4-oxobutyric acid CAS No. 951892-30-1

4-[2-(Methylthio)phenyl]-4-oxobutyric acid

Cat. No.: B1325792
CAS No.: 951892-30-1
M. Wt: 224.28 g/mol
InChI Key: XQAZQKFYUQFHFD-UHFFFAOYSA-N
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Description

4-[2-(Methylthio)phenyl]-4-oxobutyric acid is an organic compound with the molecular formula C11H12O3S It is characterized by the presence of a phenyl ring substituted with a methylthio group and a butyric acid moiety

Scientific Research Applications

4-[2-(Methylthio)phenyl]-4-oxobutyric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

The safety data sheet for a related compound, phenylboronic acid, indicates that it is harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid typically involves the reaction of 2-(methylthio)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methylthio)phenyl]-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures around 25°C to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.

    Substitution: Nitric acid, halogens; temperatures around 0°C to 50°C.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)phenylboronic acid
  • 4-(Methylthio)phenylacetic acid
  • 4-(Methylthio)phenylpropionic acid

Comparison

4-[2-(Methylthio)phenyl]-4-oxobutyric acid is unique due to the presence of both a methylthio group and a butyric acid moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-(2-methylsulfanylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAZQKFYUQFHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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